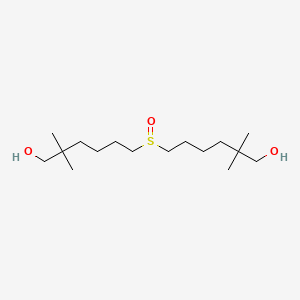
Methyl 4-(2,2,2-trifluoroethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,2,2-trifluoroethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters. It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2,2-trifluoroethyl)benzoate typically involves the esterification of 4-(2,2,2-Trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2,2,2-trifluoroethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 4-(2,2,2-Trifluoroethyl)benzoic acid and methanol.
Reduction: 4-(2,2,2-Trifluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(2,2,2-trifluoroethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 4-(2,2,2-trifluoroethyl)benzoate exerts its effects depends on the specific reaction or application. In general, the trifluoroethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical transformations. The molecular targets and pathways involved are often specific to the particular application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar in structure but with a fluorine atom instead of the trifluoroethyl group.
Methyl 4-(trifluoromethyl)benzoate: Similar ester but with a trifluoromethyl group instead of the trifluoroethyl group.
2-(Trifluoromethyl)benzoic acid: Similar acid but with the trifluoromethyl group in a different position on the benzene ring.
Uniqueness
Methyl 4-(2,2,2-trifluoroethyl)benzoate is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
methyl 4-(2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8-4-2-7(3-5-8)6-10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
OYIZLPKQAMHVMI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4(-Trifluoromethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8523248.png)

![4-(4-Chloro-3-fluoro-phenyl)-4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidine](/img/structure/B8523265.png)






![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)

